molecular formula C19H27NO4 B13902319 Tert-butyl 3-(benzyloxymethyl)-6-methylene-1,4-oxazepane-4-carboxylate

Tert-butyl 3-(benzyloxymethyl)-6-methylene-1,4-oxazepane-4-carboxylate

Cat. No.: B13902319
M. Wt: 333.4 g/mol
InChI Key: HGQRPXWPJUPFED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(benzyloxymethyl)-6-methylene-1,4-oxazepane-4-carboxylate is a complex organic compound that belongs to the class of oxazepanes. This compound is characterized by the presence of a tert-butyl ester group, a benzyloxymethyl group, and a methylene group attached to the oxazepane ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(benzyloxymethyl)-6-methylene-1,4-oxazepane-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include tert-butyl hydroperoxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted oxazepane compounds.

Scientific Research Applications

Tert-butyl 3-(benzyloxymethyl)-6-methylene-1,4-oxazepane-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-(benzyloxymethyl)-6-methylene-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group, in particular, plays a crucial role in the compound’s reactivity and stability. The compound can interact with enzymes and proteins, leading to various biochemical effects. For example, it can act as a probe for NMR studies of macromolecular complexes, providing insights into the structure and dynamics of these assemblies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(benzyloxymethyl)-6-methylene-1,4-oxazepane-4-carboxylate is unique due to its complex structure, which combines the tert-butyl ester, benzyloxymethyl, and methylene groups with the oxazepane ring. This unique combination of functional groups provides the compound with distinct reactivity and stability, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C19H27NO4

Molecular Weight

333.4 g/mol

IUPAC Name

tert-butyl 6-methylidene-3-(phenylmethoxymethyl)-1,4-oxazepane-4-carboxylate

InChI

InChI=1S/C19H27NO4/c1-15-10-20(18(21)24-19(2,3)4)17(13-22-11-15)14-23-12-16-8-6-5-7-9-16/h5-9,17H,1,10-14H2,2-4H3

InChI Key

HGQRPXWPJUPFED-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=C)COCC1COCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.